molecular formula C10H11FO B1331177 4-(3-Fluorophenyl)butan-2-one CAS No. 3506-77-2

4-(3-Fluorophenyl)butan-2-one

Cat. No. B1331177
CAS RN: 3506-77-2
M. Wt: 166.19 g/mol
InChI Key: IZNPPMHOPRAECP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)butan-2-one, also known as 3-Fluorophenylpropyl ketone, is an organic compound commonly used in the synthesis of organic compounds and in scientific research applications. It is a colorless liquid with a characteristic odor and has a melting point of -32°C. The compound is soluble in water and most organic solvents. It is a versatile compound that can be used in a variety of scientific research applications, including as a reagent, as a solvent, and in the synthesis of other compounds.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

“4-(3-Fluorophenyl)butan-2-one” could be used as a precursor in the synthesis of various pharmaceutical compounds. For instance, 4’-fluorobutyrophenone derivatives are used in the preparation of its derivatives that includes haloperidol, haloanisone, triperidol, methylperidide, haloperidide and dipiperone .

Antiviral Applications

Indole derivatives, which could potentially be synthesized from “4-(3-Fluorophenyl)butan-2-one”, have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Applications

Indole derivatives also possess anti-inflammatory properties . Therefore, “4-(3-Fluorophenyl)butan-2-one” could potentially be used in the synthesis of anti-inflammatory drugs.

Anticancer Applications

Indole derivatives have shown anticancer activity . This suggests that “4-(3-Fluorophenyl)butan-2-one” could be used in the development of new anticancer drugs.

Antioxidant Applications

Indole derivatives have demonstrated antioxidant activity . This implies that “4-(3-Fluorophenyl)butan-2-one” could be used in the synthesis of antioxidants.

Antimicrobial Applications

Indole derivatives have shown antimicrobial activity . This suggests that “4-(3-Fluorophenyl)butan-2-one” could be used in the development of new antimicrobial agents.

properties

IUPAC Name

4-(3-fluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZNPPMHOPRAECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291979
Record name 4-(3-fluorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3506-77-2
Record name 3506-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-fluorophenyl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-fluorophenyl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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